2-Ethyl-5-methylpyrazine

Sensory Science Flavor Chemistry Alkylpyrazines

2-Ethyl-5-methylpyrazine (CAS 13360-64-0) is a member of the alkylpyrazine class, formed via the Maillard reaction during the roasting or heating of foods. It is a key contributor to roasted, nutty, and coffee-like aroma profiles.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 13360-64-0
Cat. No. B082492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-methylpyrazine
CAS13360-64-0
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCCC1=NC=C(N=C1)C
InChIInChI=1S/C7H10N2/c1-3-7-5-8-6(2)4-9-7/h4-5H,3H2,1-2H3
InChIKeyOXCKCFJIKRGXMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water, organic solvents
miscible at room temperature (in ethanol)

2-Ethyl-5-methylpyrazine (CAS 13360-64-0): Alkylpyrazine Roasted Flavor Compound for Food and Beverage Procurement


2-Ethyl-5-methylpyrazine (CAS 13360-64-0) is a member of the alkylpyrazine class, formed via the Maillard reaction during the roasting or heating of foods [1]. It is a key contributor to roasted, nutty, and coffee-like aroma profiles [2]. The compound is typically supplied as a pale yellow to amber liquid with a purity of 98-100% (sum of isomers) and meets Food Grade (FG) and FEMA 3154 specifications .

Why 2-Ethyl-5-methylpyrazine Cannot Be Replaced by Generic Alkylpyrazines: Odor Threshold and Sensory Impact


Alkylpyrazines are not interchangeable. Their sensory impact is governed by compound-specific odor thresholds and character. 2-Ethyl-5-methylpyrazine has an exceptionally low odor detection threshold in water (16 µg/kg) compared to many in-class compounds such as 2-ethyl-3-methylpyrazine (130 µg/kg) [1], meaning it provides a much higher Odor Activity Value (OAV) at equal concentration. It also delivers a distinct coffee/nutty aroma, whereas close analogs like 2-ethyl-3,5-dimethylpyrazine present more burnt, almond, and roasted notes [2]. Substitution would lead to a quantifiable loss in aroma potency and a change in character, directly impacting product flavor quality and formulation cost.

Quantitative Evidence for Selecting 2-Ethyl-5-methylpyrazine Over Analogs: Odor Threshold, OAV, and Abundance


Odor Threshold in Water: 2-Ethyl-5-methylpyrazine vs. 2-Ethyl-3-methylpyrazine

2-Ethyl-5-methylpyrazine has an odor threshold in water of 16 µg/kg. This is 8.1 times lower (more potent) than 2-ethyl-3-methylpyrazine (130 µg/kg) [1], and 250 times lower than 2-ethylpyrazine (4,000 µg/kg) [1], establishing it as a more potent and efficient flavoring agent for achieving roasted/nutty notes.

Sensory Science Flavor Chemistry Alkylpyrazines

Odor Activity Value (OAV) in Food Matrices: 2-Ethyl-5-methylpyrazine vs. 2,5-Dimethylpyrazine

In a study of fragrant rapeseed oil, 2-ethyl-5-methylpyrazine exhibited an OAV of 5.89 (based on a 100 µg/L threshold) [1]. In contrast, 2,5-dimethylpyrazine, a common pyrazine, had a much lower OAV of 0.27 under the same conditions [1], indicating that 2-ethyl-5-methylpyrazine is approximately 22 times more impactful per unit of concentration.

Sensory Science Food Flavor Pyrazine Analysis

Relative Abundance in Roasted Coffee: 2-Ethyl-5-methylpyrazine vs. Other Alkylpyrazines

Using a validated stable isotope dilution assay (SIDA-GC-MS), 2-ethyl-5-methylpyrazine was ranked as the 7th most abundant alkylpyrazine in roasted coffee, following 2-ethyl-6-methylpyrazine and preceding 2,3,5-trimethylpyrazine [1]. Its concentration range was between that of 2-ethylpyrazine (more abundant) and 2-ethyl-3,5-dimethylpyrazine (less abundant) [1], establishing it as a significant naturally occurring contributor to coffee flavor.

Coffee Chemistry Alkylpyrazine Quantification SIDA-GC-MS

Impact on Roasted Flavor Formation: Enhancement by Seasoning vs. 2,5-Dimethylpyrazine

In barbecued beef patties, 2-ethyl-5-methylpyrazine exhibited the highest odor units among five detected pyrazines, despite its concentration being lower than that of 2,5-dimethylpyrazine [1]. The addition of red wine pomace seasoning increased 2-ethyl-5-methylpyrazine formation 2.1-fold, while 2-ethyl-6-methylpyrazine increased 3-fold [1].

Meat Flavor Pyrazine Formation Odor Units

High-Value Application Scenarios for 2-Ethyl-5-methylpyrazine Based on Quantitative Differentiation


Formulation of High-Impact Coffee and Roasted Nut Flavors

2-Ethyl-5-methylpyrazine is the superior choice for coffee and roasted nut flavor formulations due to its low odor threshold (16 µg/kg in water) [1] and high OAV (5.89) compared to alternatives like 2,5-dimethylpyrazine (OAV 0.27) [2]. Its naturally occurring abundance in roasted coffee, as quantified by SIDA-GC-MS, confirms its authentic flavor character [3].

Authenticity Marker and Flavor Reconstitution in Coffee Research

In coffee authenticity and flavor reconstitution studies, 2-ethyl-5-methylpyrazine serves as a critical quantitative marker. Its concentration rank (7th most abundant alkylpyrazine) and stable isotopic dilution analysis provide a robust reference for comparing roasting processes and origins [3].

Optimization of Roasted Flavor in Cooked Meat Products

For meat flavor optimization, 2-ethyl-5-methylpyrazine is essential due to its high odor unit contribution in barbecued beef patties, surpassing more abundant pyrazines like 2,5-dimethylpyrazine [4]. Its formation can be enhanced 2.1-fold with natural seasonings, enabling targeted flavor improvement [4].

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